molecular formula C12H10Cl2N2O B2852160 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone CAS No. 338783-99-6

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone

Cat. No. B2852160
CAS RN: 338783-99-6
M. Wt: 269.13
InChI Key: AKFJARYQJOVTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone (DCBP) is an organic compound that has been used in scientific research for a variety of purposes. It is a derivative of pyridinone, a heterocyclic organic compound that is composed of a ring containing four nitrogen atoms and one oxygen atom. DCBP has been used in the synthesis of various compounds and in the analysis of biological systems.

Mechanism of Action

The mechanism of action of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to act as a competitive inhibitor of enzymes involved in the synthesis of proteins and nucleic acids, such as DNA and RNA. Additionally, 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acyl CoA synthetase.
Biochemical and Physiological Effects
3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has been shown to have a variety of biochemical and physiological effects. In terms of biochemical effects, 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has been shown to inhibit the activity of enzymes involved in drug metabolism, protein and nucleic acid synthesis, and fatty acid synthesis. Additionally, 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has been shown to increase the solubility of drugs in aqueous solutions, thus increasing their bioavailability. In terms of physiological effects, 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has been shown to reduce the toxicity of certain drugs, decrease the risk of drug-drug interactions, and increase the effectiveness of certain drugs.

Advantages and Limitations for Lab Experiments

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and does not produce any significant adverse reactions. However, 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has several limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities. Additionally, it is not very stable in acidic solutions and is susceptible to hydrolysis.

Future Directions

There are several potential future directions for research involving 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone. These include the development of more efficient methods of synthesis, the investigation of its effects on other enzymes involved in drug metabolism, and the exploration of its potential applications in drug delivery systems. Additionally, further research could be conducted to determine the effects of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone on drug solubility and bioavailability, as well as its effects on the toxicity of certain drugs. Finally, further research could be conducted to explore the potential applications of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone in the development of novel therapeutic agents.

Synthesis Methods

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone can be synthesized using a variety of methods. The most common method is the reaction of 2,6-dichlorobenzyl chloride with 3-amino-1-pyridinone in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone in a yield of approximately 70-80%. Other methods of synthesis include the reaction of 2,6-dichlorobenzyl chloride with 1-amino-3-pyridinone in the presence of a base, the reaction of 2,6-dichlorobenzyl chloride with 3-amino-1-pyridine in the presence of a base, and the reaction of 2,6-dichlorobenzyl chloride with 1-amino-3-pyridine in the presence of a base.

Scientific Research Applications

3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has been used in a variety of scientific research applications. It has been used in the synthesis of compounds such as antibiotics, antifungal agents, and antiviral agents. It has also been used in the analysis of biological systems, such as the determination of enzyme activities, the study of enzyme kinetics, and the study of enzyme inhibition. Additionally, 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone has been used in the research of drug metabolism, the study of drug interactions, and the study of drug delivery systems.

properties

IUPAC Name

3-amino-1-[(2,6-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-16-6-2-5-11(15)12(16)17/h1-6H,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFJARYQJOVTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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